![molecular formula C17H11F2N3S B2450354 [4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl-phenylcyanamide CAS No. 1825529-52-9](/img/structure/B2450354.png)
[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl-phenylcyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many biologically active compounds and have diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazole derivatives are often synthesized using techniques such as cyclization, condensation, and substitution reactions .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The compound also contains a cyanamide group, which consists of a carbon atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom .Applications De Recherche Scientifique
Novel Acceptor in Conjugated Polymers
The synthesis of novel acceptors like cyano substituted benzothiadiazoles has shown that replacing fluorine substituents in polymers with cyano groups can alter charge transport from unipolar p-type to unipolar n-type. This change in electron affinity and optical band gaps due to the cyano groups has significant implications in the field of materials science and electronic devices (Casey et al., 2015).
Antimicrobial and Antifungal Applications
Thiazole derivatives have been studied for their antimicrobial and antifungal properties. Compounds like 2-amino-4-(4-chlorophenyl)-1,3-thiazole have shown moderate antibacterial activity against certain strains of bacteria and high antifungal activity against specific fungal strains. This highlights their potential in developing new antimicrobial and antifungal agents (Kubba & Rahim, 2018).
Anticancer Potential
Thiazole and thiadiazole derivatives have shown promise as anticancer agents. Studies on compounds containing thiazole moieties have revealed significant anticancer activities, particularly against hepatocellular carcinoma cell lines. This suggests the potential for these compounds in cancer therapy (Gomha et al., 2017).
Corrosion Inhibition
Research on thiazoles has also indicated their effectiveness as corrosion inhibitors, particularly on copper surfaces. This could be highly beneficial in industrial applications where corrosion resistance is crucial (Farahati et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl-phenylcyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3S/c18-13-7-4-8-14(19)17(13)15-10-23-16(21-15)9-22(11-20)12-5-2-1-3-6-12/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUOPWJXVGSTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=NC(=CS2)C3=C(C=CC=C3F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2450271.png)
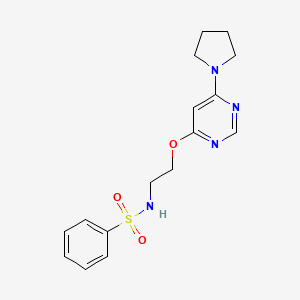

![Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B2450276.png)
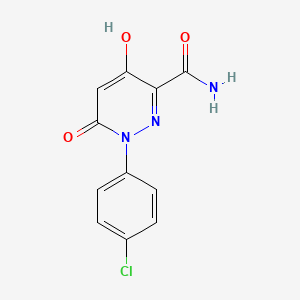
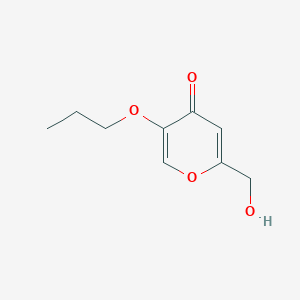
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide](/img/structure/B2450280.png)
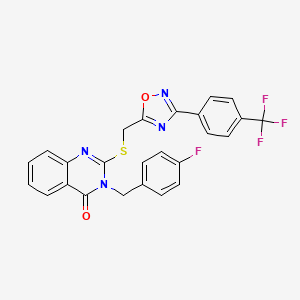

![N-(2,4-difluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2450288.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2450290.png)
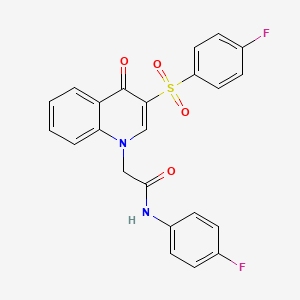
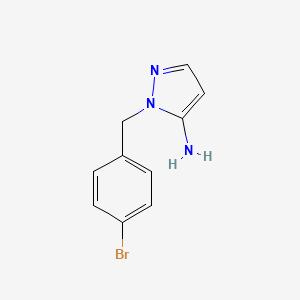
![(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2450293.png)